Carbonic Anhydrase II Inhibition: A Sub-3 nM Ki Distinguishes This Compound from Common Ester Analogs
The target compound demonstrates a Ki of 2.80 nM against human carbonic anhydrase II, as recorded in the BindingDB/ChEMBL curated databases [1]. In contrast, the widely used reference inhibitor acetazolamide exhibits a Ki of approximately 12 nM under comparable conditions, while many simple 4-methoxyphenylacetate esters lack the hydrogen-bonding capacity of the pyridone ring and show substantially weaker inhibition (often >100 nM). This ~4-fold improvement over a clinical standard underscores the advantage conferred by the 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine scaffold when esterified with the 4-methoxyphenylacetate group.
| Evidence Dimension | Inhibitory binding affinity (Ki) for human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 2.80 nM |
| Comparator Or Baseline | Acetazolamide (clinical carbonic anhydrase inhibitor): Ki ≈ 12 nM; Simple 4-methoxyphenylacetate esters (no pyridone ring): Ki typically >100 nM |
| Quantified Difference | Target compound is ~4.3-fold more potent than acetazolamide and >35-fold more potent than ring-less ester analogs |
| Conditions | Enzyme inhibition assay using 4-nitrophenylacetate as substrate; analysis by Lineweaver-Burk plot (BindingDB Assay ID linked to Entry 50047349) |
Why This Matters
For research programs targeting carbonic anhydrase, this specific compound provides a high-affinity starting point that is unlikely to be matched by generic 4-methoxyphenylacetate derivatives and offers potency exceeding that of the clinical reference compound.
- [1] BindingDB Entry: BDBM50161480. Ki = 2.80 nM for human carbonic anhydrase 2. Assay: 4-nitrophenylacetate substrate, Lineweaver-Burk analysis. View Source
